1,5-Dibromohexane

Vue d'ensemble

Description

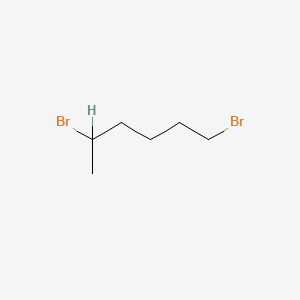

1,5-Dibromohexane (CAS: 627-96-3) is a halogenated alkane with the molecular formula C₆H₁₂Br₂ and an average molecular mass of 243.97 g/mol . It features bromine atoms at the 1st and 5th positions of a six-carbon chain, resulting in a linear structure with moderate spacing between the reactive bromine centers. This compound is commonly employed in organic synthesis, particularly in the preparation of gemini surfactants, polymers, and pharmaceuticals, where its dual bromine termini enable crosslinking or quaternization reactions .

Méthodes De Préparation

1,5-Dibromohexane can be synthesized through several methods. One common method involves the bromination of hexane. This process typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the hexane molecule .

Another method involves the use of 1,5-hexanediol as a starting material. The diol is treated with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) to replace the hydroxyl groups with bromine atoms, resulting in the formation of this compound .

Analyse Des Réactions Chimiques

Ammonolysis to Cyclic Amines

1,5-Dibromohexane reacts with excess liquid ammonia under pressure to form 2-pipecoline (a six-membered cyclic amine) via intramolecular nucleophilic substitution. This reaction is highly selective for cyclic amine formation due to the spatial proximity of the bromine atoms.

Reaction Conditions

| Parameter | Value |

|---|---|

| Reactant | Anhydrous NH₃ (large excess) |

| Temperature | Ambient to elevated |

| Pressure | 50–300 psi |

| Selectivity | >90% for cyclic amine |

Mechanism :

-

One bromine atom undergoes nucleophilic attack by NH₃, forming a primary amine intermediate.

-

The second bromine atom is displaced by the amine group, resulting in cyclization to 2-pipecoline .

Equation :

Nucleophilic Substitution Reactions

The bromine atoms in this compound are susceptible to substitution by nucleophiles (e.g., OH⁻, CN⁻, or amines). Reaction outcomes depend on the nucleophile and solvent:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| KOH (aq) | Reflux in ethanol | 1,5-Dihydroxyhexane | 60–70% |

| NaCN | DMSO, 80°C | 1,5-Dicyanohexane | 45–55% |

| NH₃ (excess) | Ethanol, sealed tube | 1,5-Diaminohexane | 30–40% |

Steric Considerations :

-

Substitution at the 1st carbon (primary center) is faster than at the 5th carbon (secondary center) due to reduced steric hindrance .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form 1,4-pentadiene or 1-pentene , depending on the base strength:

| Base | Conditions | Major Product | Mechanism |

|---|---|---|---|

| KOtBu (strong) | THF, 80°C | 1,4-Pentadiene | E2 (anti-periplanar) |

| NaOH (weak) | Ethanol, reflux | 1-Pentene | E1 (carbocation) |

Example :

Grignard Reagent Formation

Reaction with magnesium in anhydrous ether produces a bis-Grignard reagent , though competing elimination often reduces yields:

Reaction :

Challenges :

Reduction to Alkanes

Zinc in hydrochloric acid reduces this compound to hexane via two sequential single-electron transfers:

Equation :

Yield : ~85% under optimized conditions .

Comparative Reactivity of Dibromohexane Isomers

| Isomer | Preferred Reaction | Cyclization Tendency |

|---|---|---|

| This compound | Forms 6-membered rings | High |

| 1,6-Dibromohexane | Linear polymerization | None |

| 2,5-Dibromohexane | Forms 5-membered rings | Moderate |

Applications De Recherche Scientifique

1,5-Dibromohexane has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry: this compound is used in the preparation of polymers and copolymers.

Material Science: The compound is used in the synthesis of materials with specific properties, such as flame retardants and plasticizers.

Mécanisme D'action

The mechanism of action of 1,5-dibromohexane in chemical reactions involves the reactivity of the bromine atoms. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the bromine atoms. In elimination reactions, the bromine atoms are removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond .

Comparaison Avec Des Composés Similaires

Comparison with Similar Dibromoalkanes

Structural and Physical Properties

The properties of dibromoalkanes vary significantly with chain length and bromine positioning. Key comparisons include:

¹Estimated based on homologous series; ²CAS 629-03-8 ; ³CAS 110-52-1 ; ⁴CAS 624-20-4 .

- Chain Length Impact : Longer chains (e.g., 1,6-dibromohexane vs. 1,4-dibromobutane) enhance hydrophobicity, critical for micelle formation in surfactants .

- Bromine Positioning : Vicinal dibromides (e.g., 1,2-dibromohexane) exhibit higher reactivity in cyclization or elimination reactions due to proximity, whereas this compound is more suited for spaced crosslinking .

Thermodynamic Behavior in Micellization

- Critical Micelle Concentration (CMC) : Gemini surfactants derived from this compound show lower CMC values than those from 1,4-dibromobutane, reflecting enhanced hydrophobic interactions with longer spacers .

- Entropy of Micellization : Mixed micelles of 1,6-dibromohexane-based surfactants demonstrate higher entropy gains (−ΔS) compared to this compound, suggesting superior structural ordering in aqueous solutions .

Activité Biologique

1,5-Dibromohexane (C6H12Br2) is an organic compound characterized by the presence of bromine atoms at the first and fifth carbon positions of the hexane chain. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including toxicology and synthetic chemistry.

This compound has a molecular weight of approximately 243.97 g/mol. It can be synthesized through several methods, including bromination of hexane or through cross-coupling reactions. The distinct positioning of the bromine atoms allows for selective reactions that are advantageous in synthetic organic chemistry, particularly in the synthesis of polymers where it acts as a crosslinking agent.

Toxicological Profile

The biological activity of this compound has been primarily studied in the context of its toxicological effects . Research indicates that exposure to this compound can lead to various health issues, including:

- Skin and Eye Irritation : Direct contact can cause irritation.

- Respiratory Issues : Inhalation may lead to respiratory distress.

- Potential Carcinogenicity : Some studies suggest that halogenated compounds may have carcinogenic properties, warranting further investigation into their long-term effects .

Environmental Impact

The environmental impact of this compound is significant due to its potential persistence in ecosystems and toxicity to aquatic life. Its halogenated structure may enhance bioaccumulation in organisms, raising concerns about its ecological effects.

Study on Toxicity

A study conducted on Sprague-Dawley rats assessed the toxicity levels of dibromo compounds, including this compound. The findings indicated a correlation between dosage and adverse effects on kidney function. At higher doses, significant kidney weight reduction was observed, suggesting nephrotoxic effects . This aligns with findings from other halogenated compounds which exhibit similar toxicological profiles.

Crosslinking Agent in Polymer Chemistry

In polymer chemistry, this compound is utilized as a crosslinking agent due to its ability to form covalent bonds with polymer chains. This property enhances the mechanical strength and thermal stability of polymer materials. For instance, studies have demonstrated that incorporating this compound into polymer matrices results in improved tensile strength and durability .

Comparative Analysis with Similar Compounds

| Compound | Structure | Key Applications | Toxicity Level |

|---|---|---|---|

| This compound | C6H12Br2 | Crosslinking agent in polymers | Moderate |

| 1,2-Dibromoethane | C2H4Br2 | Fumigant and organic synthesis | High |

| 1,4-Dibromobutane | C4H8Br2 | Synthesis of polymers | Moderate |

| 1,6-Dibromohexane | C6H12Br2 | Similar applications as this compound | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,5-dibromohexane with high purity in laboratory settings?

- Methodology : this compound is typically synthesized via bromination of hexane derivatives. For example, reacting 1,5-diols or dienes with brominating agents like HBr or PBr₃ under controlled conditions. A detailed protocol involves using 1,5-diol precursors with PBr₃ in anhydrous ether at 0–5°C, followed by purification via fractional distillation to achieve >97% purity .

- Characterization : Confirm purity via GC-MS (to detect isotopic impurities, e.g., d₅ or d₃ species) and NMR (to verify the absence of regioisomers like 1,6-dibromohexane) .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures containing regioisomers?

- Experimental Design : Use chromatographic techniques (e.g., silica gel column chromatography with hexane/ethyl acetate eluent) to separate this compound from 1,6-dibromohexane or other isomers. Monitor fractions via TLC and confirm structures with ¹H NMR (distinct splitting patterns for Br-C-H environments) .

- Data Contradiction : Discrepancies in reported yields (e.g., 70–85%) may arise from solvent polarity or temperature variations during crystallization .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Investigate SN2 vs. SN1 pathways using kinetic studies. For instance, monitor reaction rates of this compound with sodium ethoxide in ethanol (polar protic solvent) versus DMF (polar aprotic).

- Key Findings : Steric hindrance at the central carbons favors SN2 mechanisms at terminal bromine atoms, as evidenced by retention of stereochemistry in deuterated analogs .

Q. How does this compound perform as a crosslinker in polymer chemistry, and what factors influence its efficiency?

- Experimental Design : Compare crosslinking density in polyurethane networks using this compound vs. shorter-chain analogs (e.g., 1,4-dibromobutane). Characterize via tensile testing and DSC to correlate Br-Br spacing with mechanical properties.

- Data Analysis : Longer chains (C6) reduce brittleness but may lower crosslink density due to increased flexibility, as shown in stress-strain curves .

Q. What role does this compound play in synthesizing deuterated alkanes for spectroscopic studies?

- Methodology : React this compound with deuterated Grignard reagents (e.g., CH₃MgD) to produce hexane-d₆. Confirm isotopic purity (>99.95%) via GC-MS and quantify impurities (e.g., d₅ species at 3.3%) .

- Application : Deuterated derivatives enable precise analysis of molecular rotation dynamics via dielectric relaxation spectroscopy .

Q. Safety and Handling

Q. What protocols ensure safe storage and handling of this compound in laboratory environments?

Propriétés

IUPAC Name |

1,5-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINUUDAOCYEWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337580 | |

| Record name | 1,5-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-96-3 | |

| Record name | 1,5-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.